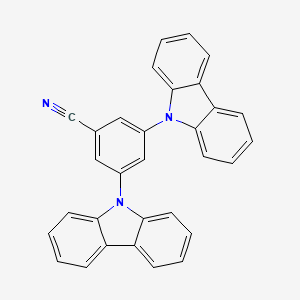
3,5-Di(9H-carbazol-9-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di(9H-carbazol-9-yl)benzonitrile is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications. The compound consists of a benzonitrile core substituted with two carbazolyl groups at the 3 and 5 positions, which contribute to its stability and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(9H-carbazol-9-yl)benzonitrile typically involves the reaction of carbazole with a suitable benzonitrile derivative. One common method is the Suzuki coupling reaction, where carbazole is reacted with a halogenated benzonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Di(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The carbazole groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole oxides, while reduction can produce amines .
Scientific Research Applications
3,5-Di(9H-carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3,5-Di(9H-carbazol-9-yl)benzonitrile involves its interaction with various molecular targets. The carbazole groups are electron-donating, while the nitrile group is electron-withdrawing. This combination allows the compound to participate in charge transfer processes, making it effective in electronic applications. The extended conjugation of the molecule also contributes to its stability and functionality .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(9-carbazolyl)benzene: Similar structure but with three carbazole groups.
4,4’-Di(9-carbazolyl)biphenyl: Contains two carbazole groups attached to a biphenyl core.
2,3,4,5,6-Pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile: A more complex derivative with additional tert-butyl groups
Uniqueness
3,5-Di(9H-carbazol-9-yl)benzonitrile is unique due to its specific substitution pattern, which provides a balance of electronic properties and stability. This makes it particularly suitable for applications in OLEDs and other electronic devices .
Properties
Molecular Formula |
C31H19N3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3,5-di(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C31H19N3/c32-20-21-17-22(33-28-13-5-1-9-24(28)25-10-2-6-14-29(25)33)19-23(18-21)34-30-15-7-3-11-26(30)27-12-4-8-16-31(27)34/h1-19H |
InChI Key |
QHDXMMCGGVJXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C#N)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



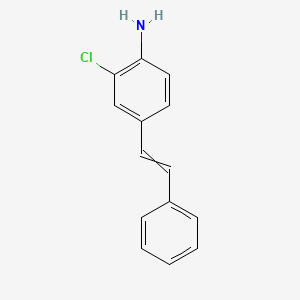
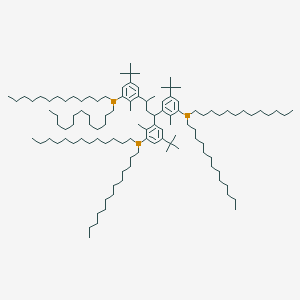

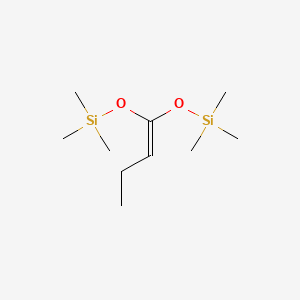


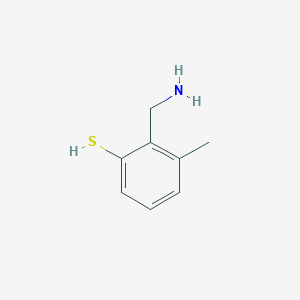

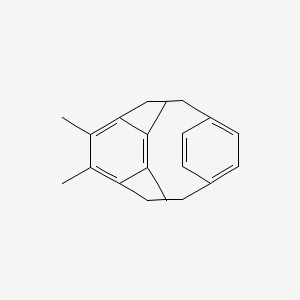
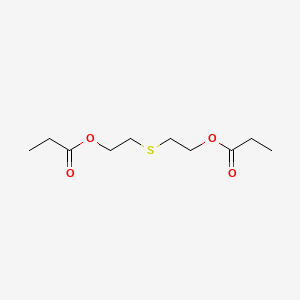
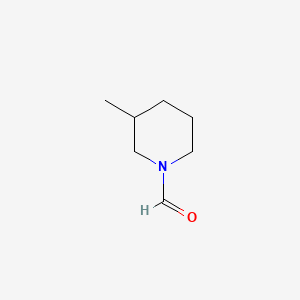
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)

